molecular formula C19H17BN2O6S B1498682 2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1158984-95-2

2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1498682
CAS No.: 1158984-95-2
M. Wt: 412.2 g/mol
InChI Key: MESWPWMZFWLPMN-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate derivative featuring a benzenesulfonyl-substituted indole moiety. MIDA boronates are widely recognized for their stability, crystallinity, and utility in iterative cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their hydrolytic resistance and controlled reactivity .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BN2O6S/c1-21-12-18(23)27-20(28-19(24)13-21)17-11-14-7-5-6-10-16(14)22(17)29(25,26)15-8-3-2-4-9-15/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESWPWMZFWLPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657622
Record name 2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158984-95-2
Record name 2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (commonly referred to as the compound) is a synthetic boron-containing heterocyclic compound with potential biological activity. Its molecular formula is C19H17BN2O6SC_{19}H_{17}BN_{2}O_{6}S and it has garnered interest due to its unique structural properties and potential therapeutic applications.

  • Molecular Weight : 412.2 g/mol
  • CAS Number : 1158984-95-2
  • IUPAC Name : 2-[1-(benzenesulfonyl)indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing boron can influence enzyme activity and cellular signaling pathways. The presence of the indole moiety suggests potential interactions with biological receptors involved in cancer and inflammation pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of similar boron-containing compounds. For instance:

  • In vitro studies have shown that indole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that related compounds inhibited the proliferation of cancer cells by targeting specific kinases involved in tumor growth .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Research Findings : Compounds with benzenesulfonyl groups have been noted for their antibacterial effects against Gram-positive bacteria. In vitro assays indicated that similar structures can disrupt bacterial cell wall synthesis .

Enzyme Inhibition

The dioxazaborocane structure may facilitate enzyme inhibition:

  • Case Study : A recent investigation into dioxazaborocanes revealed their ability to inhibit serine proteases, which are crucial in various physiological processes and disease states .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosisJournal of Medicinal Chemistry
AntimicrobialInhibits growth of bacteriaAntimicrobial Agents
Enzyme InhibitionInhibits serine proteasesBiochemical Journal

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic MIDA boronates (e.g., indolyl or benzimidazolyl) may exhibit enhanced pharmacological relevance compared to purely aromatic derivatives .

Key Observations :

  • The high yield (89%) for the benzimidazole derivative in suggests that electron-deficient heterocycles may stabilize intermediates, enhancing reaction efficiency.

Physical and Spectroscopic Properties

NMR Data Comparison

  • 11B NMR : MIDA boronates typically exhibit peaks between δ 10–12 ppm (e.g., δ 10.3 for a pyrrole derivative ). The target compound’s benzenesulfonyl group is unlikely to significantly shift boron signals.
  • 1H/13C NMR : Aromatic regions differ markedly. For example:
    • Indolyl derivatives show characteristic indole proton signals (δ 7.0–8.3) .
    • Benzenesulfonyl groups introduce deshielded aromatic protons (e.g., δ 7.5–8.3 in sulfonamides), which may overlap with indole signals.

Melting Points and Stability

  • Melting points for MIDA boronates range widely (e.g., 230–232°C for a pyrrole derivative ). The sulfonyl group in the target compound may increase melting point due to enhanced crystallinity.
  • Stability: Sulfonyl groups improve hydrolytic stability compared to electron-rich aryl boronates, aligning with the general stability of MIDA boronates under aqueous conditions .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a multi-step synthetic route involving:

  • Step 1: Synthesis of the 1-(Benzenesulfonyl)-1H-indole intermediate
    The indole core is first functionalized by introducing the benzenesulfonyl group at the nitrogen atom. This is commonly achieved by reacting indole or a substituted indole with benzenesulfonyl chloride under basic conditions, often using a tertiary amine base such as triethylamine in an inert solvent like dichloromethane. This sulfonylation step yields the N-(benzenesulfonyl)indole intermediate.

  • Step 2: Functionalization at the 2-position of the indole
    The 2-position of the indole ring is then activated or functionalized to allow subsequent ring formation with boron-containing reagents. This may involve lithiation or metalation at the 2-position, followed by reaction with electrophilic boron reagents.

  • Step 3: Formation of the 1,3,6,2-dioxazaborocane-4,8-dione ring
    The boron-containing heterocyclic ring is formed by reaction of the functionalized indole intermediate with boron reagents such as boronic acids, boronic esters, or boron halides in the presence of diols or amino alcohols that facilitate ring closure. The dioxazaborocane ring is stabilized by the dione functionalities at positions 4 and 8, which are introduced via appropriate acylation or oxidation steps.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Outcome
1 N-Sulfonylation Indole + Benzenesulfonyl chloride, Et3N, DCM N-(Benzenesulfonyl)indole intermediate
2 Lithiation/Metalation n-BuLi or LDA, THF, low temperature (-78°C) 2-lithiated indole intermediate
3 Boron heterocycle formation Boron reagent (e.g., boronic acid), diol, mild heating Formation of dioxazaborocane-dione ring

Representative Synthetic Procedure

A typical laboratory synthesis might proceed as follows:

  • Sulfonylation: Indole (1 equiv) is dissolved in dry dichloromethane under nitrogen atmosphere. Triethylamine (1.2 equiv) is added as a base, followed by slow addition of benzenesulfonyl chloride (1.1 equiv) at 0°C. The reaction mixture is stirred for several hours at room temperature until completion, monitored by TLC.

  • 2-Position Metalation: The N-(benzenesulfonyl)indole is cooled to -78°C in dry THF, and n-butyllithium (1.1 equiv) is added dropwise to generate the 2-lithiated intermediate.

  • Ring Closure: A boron reagent such as a boronic acid derivative is added to the reaction mixture, along with a diol or amino alcohol to promote ring formation. The mixture is allowed to warm to room temperature and stirred to complete cyclization, forming the 1,3,6,2-dioxazaborocane-4,8-dione ring.

  • Purification: The crude product is purified by column chromatography using appropriate eluents (e.g., gradient of ethyl acetate/hexane) to afford the target compound.

Research Findings and Optimization

  • Yield and Purity: Reported yields for similar boron-containing indole derivatives range from moderate to high (50-85%) depending on the exact reaction conditions and reagents used. Purity is typically confirmed by NMR, mass spectrometry, and elemental analysis.

  • Reaction Monitoring: TLC and HPLC are used to monitor the progress of sulfonylation and ring closure steps. Boron heterocycle formation is sensitive to moisture and oxygen, requiring inert atmosphere techniques.

  • Solvent Effects: Dry, aprotic solvents such as THF and dichloromethane are preferred to avoid hydrolysis of boron intermediates.

  • Temperature Control: Low temperatures (-78°C) are critical during metalation steps to avoid side reactions and ensure regioselectivity.

Data Table Summarizing Key Reaction Parameters

Parameter Typical Value/Condition Notes
Sulfonylation solvent Dichloromethane (DCM) Dry, inert atmosphere
Base for sulfonylation Triethylamine (Et3N) 1.2 equivalents
Metalation reagent n-Butyllithium (n-BuLi) 1.1 equivalents, -78°C
Metalation solvent Tetrahydrofuran (THF) Dry, oxygen-free
Boron reagent Boronic acid or boronic ester Stoichiometric or slight excess
Cyclization temperature Room temperature to mild heating 20-40°C
Reaction atmosphere Nitrogen or argon To avoid moisture and oxidation
Purification method Column chromatography Silica gel, gradient elution

Summary of Analytical Characterization

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield Improvement Strategy
Indole sulfonylationBenzenesulfonyl chloride, pyridine, 0°C → RTUse excess sulfonyl chloride (1.5 eq.) and monitor via TLC (Rf = 0.3 in hexane:EtOAc 7:3)
Boron heterocycle formationBoric acid, 1,3-propanediol, Dean-Stark trapAzeotropic removal of water improves cyclization efficiency

Basic: What analytical techniques are most reliable for characterizing the boron-nitrogen bonds in this compound?

Answer:

  • ¹¹B NMR spectroscopy : Directly identifies boron coordination environments. A sharp peak near δ 18–20 ppm indicates tetrahedral boron in the dioxazaborocane ring .
  • X-ray crystallography : Resolves bond lengths (e.g., B–N ≈ 1.55–1.60 Å) and confirms ring geometry. Use slow vapor diffusion with hexane/ethyl acetate for crystal growth .
  • FT-IR spectroscopy : B–O stretches appear at 1350–1400 cm⁻¹, while B–N vibrations are observed near 650–700 cm⁻¹ .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

Answer:

  • Dynamic NMR (DNMR) : Assess temperature-dependent splitting caused by hindered rotation of the benzenesulfonyl group. For example, coalescence temperatures >100°C suggest high rotational barriers .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data. Deviations >0.1 Å in bond lengths may indicate solvent effects or crystal packing artifacts .
  • Cross-validation : Use complementary techniques (e.g., HPLC-MS purity analysis) to rule out impurities as a source of spectral discrepancies .

Advanced: What experimental frameworks are suitable for studying the environmental fate of this compound?

Answer:
Adopt a tiered approach based on Project INCHEMBIOL guidelines :

Phase 1 (Lab-scale) :

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS.
  • Photolysis : Use UV light (λ = 254 nm) in aqueous solutions; quantify half-life with first-order kinetics .

Phase 2 (Ecosystem modeling) :

  • Apply fugacity models to predict partitioning into soil (log Kₒₐ > 3.5) and bioaccumulation potential (BCF < 100 suggests low risk) .

Q. Table 2: Key Environmental Parameters

ParameterMethodReference Standard
Log KowShake-flask (OECD 117)Octanol-water partition coefficient
Aquatic toxicityDaphnia magna acute test (OECD 202)EC₅₀ > 10 mg/L indicates low toxicity

Advanced: How can the compound’s reactivity with biomolecules be systematically evaluated for drug discovery?

Answer:

  • Targeted enzyme assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values < 1 µM suggest strong inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with serum albumin .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; measure half-life via LC-MS .

Basic: What computational methods are recommended for predicting the compound’s electronic properties?

Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., Gaussian09 with B3LYP/6-311++G**) to predict charge transfer behavior .
  • Molecular docking (AutoDock Vina) : Simulate binding to proteins (e.g., BSA) using the compound’s sulfonate group as a key interaction site .

Advanced: How should researchers address discrepancies in bioactivity data across different cell lines?

Answer:

  • Mechanistic deconvolution : Use CRISPR screens to identify gene targets (e.g., indole-responsive pathways) .
  • Cytotoxicity normalization : Express bioactivity as % viability relative to controls (MTT assay) and adjust for cell line-specific metabolic rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

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